N-(3-bromobenzyl)butan-2-amine

Description

BenchChem offers high-quality N-(3-bromobenzyl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromobenzyl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKQKBKACWXYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405896 | |

| Record name | N-(3-bromobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869949-42-8 | |

| Record name | N-(3-bromobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-bromobenzyl)butan-2-amine: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of N-(3-bromobenzyl)butan-2-amine, a chiral secondary amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its constituent precursors, 3-bromobenzylamine and sec-butylamine, and established principles of organic chemistry to predict its properties, reactivity, and spectroscopic signatures. This approach provides a robust framework for researchers interested in the synthesis and utilization of this and similar compounds.

Molecular Structure and Physicochemical Properties

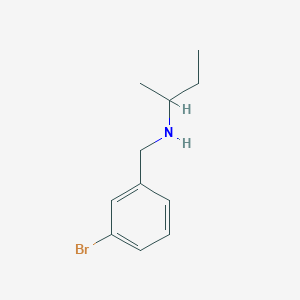

N-(3-bromobenzyl)butan-2-amine is a secondary amine featuring a 3-bromobenzyl group and a sec-butyl group attached to the nitrogen atom. The presence of a stereocenter at the second carbon of the butyl group indicates that this compound exists as a pair of enantiomers.

Caption: Chemical structure of N-(3-bromobenzyl)butan-2-amine.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of N-(3-bromobenzyl)butan-2-amine and its precursors. The properties for the target compound are estimations based on the properties of the starting materials and general chemical principles.

| Property | 3-Bromobenzylamine | sec-Butylamine | N-(3-bromobenzyl)butan-2-amine (Predicted) |

| Molecular Formula | C₇H₈BrN | C₄H₁₁N | C₁₁H₁₆BrN |

| Molecular Weight | 186.05 g/mol [1] | 73.14 g/mol [2] | 242.16 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless liquid[3] | Colorless to yellow liquid |

| Boiling Point | 245 °C | 63 °C[4] | > 250 °C |

| Melting Point | Not available (as free base) | -104 °C[4] | Not available |

| Density | 1.48 g/cm³ | 0.724 g/cm³ at 20 °C[4] | ~1.2-1.3 g/cm³ |

| Solubility in Water | Not available | Miscible[4] | Sparingly soluble |

| Refractive Index | 1.59 | 1.3928[4] | ~1.55-1.57 |

Synthesis Methodology: Reductive Amination

The most direct and efficient method for the synthesis of N-(3-bromobenzyl)butan-2-amine is through reductive amination. This widely used reaction involves the formation of an imine intermediate from a primary amine and a carbonyl compound, followed by its reduction to the corresponding secondary amine.[5][6]

Two primary synthetic routes are proposed:

Route A: Reaction of 3-bromobenzaldehyde with sec-butylamine. Route B: Reaction of 3-bromobenzylamine with butan-2-one.

Route A is generally preferred due to the higher reactivity of aldehydes compared to ketones.

Caption: Proposed workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination (Route A)

Materials:

-

3-Bromobenzaldehyde

-

sec-Butylamine

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (or another suitable solvent like Dichloroethane)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for elution)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) in methanol.

-

Add sec-butylamine (1.1 eq) to the solution.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane to the residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(3-bromobenzyl)butan-2-amine.

-

Chemical Reactivity

The chemical reactivity of N-(3-bromobenzyl)butan-2-amine is dictated by its three main functional components: the secondary amine, the aryl bromide, and the chiral center.

-

Secondary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will react with acids to form ammonium salts.[7] It can undergo further alkylation, acylation, and other reactions typical of secondary amines.

-

Aryl Bromide: The bromine atom on the benzene ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[8] This allows for further functionalization of the aromatic ring, making it a valuable intermediate for the synthesis of more complex molecules.

-

Chiral Center: The presence of a stereocenter allows for the potential for stereoselective reactions and the synthesis of enantiomerically pure compounds, which is of significant interest in drug development.

Predicted Spectroscopic Data

Predicting the spectroscopic data is crucial for the characterization of a newly synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum of N-(3-bromobenzyl)butan-2-amine is expected to show distinct signals for the protons in the 3-bromobenzyl and sec-butyl groups.

-

Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the aromatic region (δ 7.0-7.5 ppm) with complex splitting patterns due to their meta and ortho relationships.

-

Benzyl Protons (-CH₂-Ar): A singlet at approximately δ 3.7-3.9 ppm corresponding to the two benzylic protons.

-

Sec-butyl Protons:

-

-CH(NH)-: A multiplet around δ 2.6-2.8 ppm.

-

-CH₂-CH₃: A multiplet (sextet or more complex) around δ 1.4-1.6 ppm.

-

-CH(CH₃)-: A doublet around δ 1.0-1.2 ppm.

-

-CH₂-CH₃: A triplet around δ 0.8-1.0 ppm.

-

-

Amine Proton (-NH-): A broad singlet that can appear over a wide range of chemical shifts (δ 1.0-3.0 ppm) and may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift.

-

Benzyl Carbon (-CH₂-Ar): A signal around δ 50-55 ppm.

-

Sec-butyl Carbons: Four distinct signals for the four carbon atoms of the sec-butyl group in the aliphatic region (δ 10-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (sp³): Multiple absorptions in the range of 2850-3000 cm⁻¹.

-

C-H Stretch (sp²): Absorptions above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

-

C-Br Stretch: A strong absorption in the 500-600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z 241 and 243, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of a propyl group ([M-43]⁺).

-

Loss of an ethyl group ([M-29]⁺).

-

Formation of the 3-bromobenzyl cation (m/z 169/171).

-

Formation of the tropylium ion (m/z 91).

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Safety and Handling

While specific toxicity data for N-(3-bromobenzyl)butan-2-amine is not available, its handling should be guided by the safety information of its precursors.

-

3-Bromobenzylamine: Causes severe skin burns and eye damage.[1]

-

sec-Butylamine: A flammable liquid that is harmful if swallowed and causes skin irritation.[7][9]

Based on this, N-(3-bromobenzyl)butan-2-amine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Applications in Research and Drug Development

N-benzylalkylamines are prevalent scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds.[10][11] The presence of a bromine atom on the aromatic ring of N-(3-bromobenzyl)butan-2-amine provides a handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The chiral nature of the sec-butyl group introduces stereochemical diversity, which is often critical for biological activity.

Potential research applications include:

-

Scaffold for library synthesis: The aryl bromide can be used in various cross-coupling reactions to introduce a wide range of substituents.

-

Probing protein-ligand interactions: The bromine atom can act as a heavy atom for X-ray crystallography studies or as a point of modification for attaching probes.

-

Development of novel therapeutic agents: The N-(3-bromobenzyl)butan-2-amine core could be a starting point for the design of new inhibitors or modulators of biological targets.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physical and chemical properties, synthesis, and potential applications of N-(3-bromobenzyl)butan-2-amine. By leveraging the known characteristics of its precursors and fundamental principles of organic chemistry, a comprehensive profile of this molecule has been constructed to aid researchers in its synthesis, characterization, and exploration for various scientific endeavors, particularly in the field of drug discovery.

References

-

The Good Scents Company. (n.d.). (±)-sec-butyl amine, 13952-84-6. Retrieved from [Link]

-

Wikipedia. (n.d.). sec-Butylamine. Retrieved from [Link]

-

ChemBK. (n.d.). sec-butyl amine. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Benzylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Benzenemethanamine, 3-bromo-. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Sec-Butylamine. Retrieved from [Link]

-

ATB - MD Topology. (n.d.). Benzylamine | C7H9N. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzylamine. Retrieved from [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2023, September 26). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. Retrieved from [Link]

-

Walsh Medical Media. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

-

Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 15 N NMR spectrum of a benzylamine-15 N solution in CD 3 CN:DMSO-d.... Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Retrieved from [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

-

YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

-

NIH. (2016, February 27). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Retrieved from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024, December 19). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of butylamine in the reductive amination of butyraldehyde.... Retrieved from [Link]

-

Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]

-

NIH - PMC. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Bromobenzylamine. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2018, September 12). Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Retrieved from [Link]

-

Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

-

NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

Sources

- 1. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. SEC-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (±)-sec-butyl amine, 13952-84-6 [thegoodscentscompany.com]

- 10. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 11. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-bromobenzyl)butan-2-amine CAS number 869949-42-8

An In-depth Technical Guide to N-(3-bromobenzyl)butan-2-amine (CAS 869949-42-8)

Abstract

N-(3-bromobenzyl)butan-2-amine, identified by CAS number 869949-42-8, is a secondary amine that serves as a valuable building block in modern organic synthesis. Its structure, featuring a bromobenzyl group attached to a chiral butan-2-amine moiety, presents multiple reaction sites for diversification, making it a key intermediate in the development of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-tested synthesis protocol via reductive amination, mechanistic insights into its formation, robust analytical characterization methods, and its applications in research and development. The content is tailored for researchers, scientists, and drug development professionals, emphasizing experimental causality and self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical and Structural Properties

N-(3-bromobenzyl)butan-2-amine is a substituted secondary amine. The presence of a bromine atom on the aromatic ring and a chiral center at the second position of the butyl group makes it a versatile intermediate for introducing specific structural motifs in medicinal chemistry and materials science.

Chemical Structure

Caption: 2D structure of N-(3-bromobenzyl)butan-2-amine.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 869949-42-8 | N/A |

| Molecular Formula | C₁₁H₁₆BrN | N/A |

| Molecular Weight | 242.16 g/mol | N/A |

| Appearance | Colorless to light yellow oil (predicted) | N/A |

| Boiling Point | ~285.7 °C at 760 mmHg (predicted) | N/A |

| Density | ~1.2 g/cm³ (predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. | N/A |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for synthesizing N-(3-bromobenzyl)butan-2-amine is through one-pot reductive amination. This strategy involves the reaction of 3-bromobenzaldehyde with butan-2-amine to form a transient imine intermediate, which is then immediately reduced in situ to the target secondary amine.

Causality Behind Experimental Choices

The selection of reagents for this synthesis is critical for achieving high yield and purity.

-

Reactants : 3-bromobenzaldehyde is the electrophilic carbonyl source, while butan-2-amine serves as the nucleophile.

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike stronger hydrides like NaBH₄ or LiAlH₄, NaBH(OAc)₃ is a mild and selective reducing agent. Its steric bulk and reduced reactivity allow it to preferentially reduce the protonated iminium ion over the starting aldehyde. This selectivity is crucial as it prevents the side reaction of aldehyde reduction to 3-bromobenzyl alcohol, thereby maximizing the yield of the desired amine. Furthermore, it is stable in anhydrous solvents and does not violently react with trace moisture.

-

Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal solvents. They are non-protic, effectively solubilize the reactants and the reducing agent, and do not interfere with the reaction mechanism.

-

Acid Catalyst : A catalytic amount of acetic acid is often added. It protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack, and facilitates the dehydration of the hemiaminal intermediate to form the crucial iminium ion, which is the species that is ultimately reduced.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of N-(3-bromobenzyl)butan-2-amine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for a 10 mmol scale synthesis.

-

Preparation : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 eq).

-

Dissolution : Add anhydrous dichloromethane (DCM, 50 mL) and stir until the aldehyde is fully dissolved.

-

Nucleophilic Addition : To the stirring solution, add butan-2-amine (0.80 g, 11.0 mmol, 1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

-

Imine Formation : Stir the reaction mixture at room temperature for 1 hour. The formation of the imine (and water) is an equilibrium process.

-

Reduction : Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.54 g, 12.0 mmol, 1.2 eq) to the mixture in three portions over 15 minutes. Causality Note: Portion-wise addition helps control the reaction exotherm and any gas evolution.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2 hours, checking for the disappearance of the 3-bromobenzaldehyde spot. The reaction is typically complete within 4-16 hours.

-

Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

-

Drying and Concentration : Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification : Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure N-(3-bromobenzyl)butan-2-amine.

-

Characterization : Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization

Robust analytical methods are essential to confirm the structural integrity and purity of the synthesized compound.

-

¹H NMR (Proton NMR) : The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include: aromatic protons in the 6.8-7.5 ppm region (with characteristic splitting for a 1,3-disubstituted ring), a singlet for the benzylic -CH₂- protons around 3.7-3.9 ppm, multiplets for the butyl chain protons, and a broad singlet for the N-H proton.

-

¹³C NMR (Carbon NMR) : This technique confirms the carbon skeleton. Key signals will include those for the aromatic carbons (one bonded to bromine showing a lower intensity), the benzylic carbon (~50-55 ppm), and the four distinct carbons of the sec-butyl group.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode will show the protonated molecular ion [M+H]⁺. A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom in the molecule.

-

Purity Analysis (HPLC/GC-MS) : High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of the final compound, which should typically exceed 95% for use in further synthetic applications.

Applications in Research & Development

N-(3-bromobenzyl)butan-2-amine is not an end-product but a strategic intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Palladium-Catalyzed Cross-Coupling : The aryl bromide moiety is a prime handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the straightforward introduction of new aryl, alkyl, or alkyne groups at the 3-position of the benzyl ring, enabling the rapid generation of diverse compound libraries for screening.

-

Nucleophilic Secondary Amine : The secondary amine is a nucleophile and a base. It can be acylated, alkylated, or used in reductive amination with other carbonyl compounds to extend the molecular framework in a different direction.

-

Scaffold for Medicinal Chemistry : The overall structure serves as a versatile scaffold. For instance, after a Suzuki coupling to build a bi-aryl system, the secondary amine can be functionalized to interact with specific biological targets, making it a valuable starting point for the synthesis of potential therapeutic agents.

Logical Relationship Diagram

Caption: Key reactive sites and potential synthetic transformations.

Safety, Handling, and Storage

As a research chemical, N-(3-bromobenzyl)butan-2-amine should be handled with appropriate care.

-

Hazard Classification : Expected to be an irritant to the skin, eyes, and respiratory system. It is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

For a comprehensive list of suppliers and basic safety data, please consult the material safety data sheet (MSDS/SDS) from a certified chemical vendor.

Introduction: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of N-(3-bromobenzyl)butan-2-amine

In the landscape of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Every aspect of a molecule's potential—its biological activity, metabolic pathway, toxicity profile, and patentability—is dictated by the exact arrangement of its atoms. Therefore, the rigorous and unequivocal elucidation of a molecule's structure is not merely a procedural step but the bedrock of all subsequent research. This guide presents a comprehensive, multi-technique spectroscopic approach to the structural verification of a novel synthetic compound, N-(3-bromobenzyl)butan-2-amine.

The Analytical Strategy: A Triad of Spectroscopic Techniques

Our approach is built upon a foundation of three core spectroscopic methods: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: A typical workflow for the confirmation of a synthesized compound's structure.

Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry

Expertise & Experience: Mass spectrometry is the first port of call after synthesis. Its primary function is to provide a high-precision measurement of the molecular weight, which serves as a direct validation of the elemental composition. For halogenated compounds like our target molecule, MS offers an additional layer of confirmation through the characteristic isotopic patterns of bromine.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization: Electron Ionization (EI) at 70 eV is employed. This hard ionization technique is chosen deliberately to induce fragmentation, which provides valuable structural clues.

-

Data Acquisition: The mass spectrum is scanned over a range of m/z 50-500 to capture the molecular ion and key fragment ions.

Trustworthiness: Interpreting the Mass Spectrum

The molecular formula for N-(3-bromobenzyl)butan-2-amine is C₁₁H₁₆BrN. The presence of a single nitrogen atom dictates that the nominal molecular weight will be an odd number, a principle known as the Nitrogen Rule.[1][2] Furthermore, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[3]

This leads to a self-validating system of predictions:

-

Molecular Ion (M⁺): We expect to see a pair of peaks of almost equal intensity for the molecular ion, separated by 2 m/z units.

-

Fragmentation: The major fragmentation pathways for amines are alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and for benzylamines, cleavage at the benzylic position to form a stable tropylium ion.[2][4]

Caption: Visual correlation of predicted ¹H NMR signals with the molecular structure.

Data Presentation: Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| a | ~0.9 | Triplet | 3H | -CH₂-CH₃ | Coupled to adjacent CH₂ (b). Typical for terminal methyl group. [5] |

| b | ~1.5 | Multiplet | 2H | -CH₂ -CH₃ | Coupled to both adjacent CH (c) and CH₃ (a). |

| c | ~2.8 | Multiplet | 1H | -CH (NH)- | Deshielded by nitrogen. Coupled to CH₃ (d) and CH₂ (b). |

| d | ~1.1 | Doublet | 3H | -CH(CH₃ ) | Coupled to adjacent CH (c). |

| e | ~1.5-3.0 | Broad Singlet | 1H | -NH - | Labile proton, variable shift. Disappears on D₂O exchange. [6] |

| f | ~3.8 | Singlet | 2H | Ar-CH₂ - | Benzylic protons, deshielded by ring and nitrogen. May couple to NH. |

| g | ~7.1-7.4 | Multiplet | 4H | Ar-H | Aromatic region. Complex pattern due to meta-substitution. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted δ (ppm) | Assignment | Rationale |

|---|---|---|

| ~141 | Ar-C -CH₂ | Quaternary aromatic carbon, deshielded. |

| ~131 | Ar-C H | Aromatic methine carbon. |

| ~130 | Ar-C H | Aromatic methine carbon. |

| ~129 | Ar-C H | Aromatic methine carbon. |

| ~126 | Ar-C H | Aromatic methine carbon. |

| ~122 | Ar-C -Br | Carbon attached to bromine, shielded by heavy atom effect. |

| ~58 | -C H(NH)- | Aliphatic carbon attached to nitrogen, significantly deshielded. [6] |

| ~53 | Ar-C H₂- | Benzylic carbon, deshielded by aromatic ring and nitrogen. |

| ~29 | -C H₂-CH₃ | Aliphatic methylene carbon. |

| ~19 | -CH(C H₃) | Aliphatic methyl carbon. |

| ~11 | -CH₂-C H₃ | Terminal aliphatic methyl carbon, most shielded. [7]|

Conclusion: Synthesis of Evidence

The structure of N-(3-bromobenzyl)butan-2-amine is confirmed with a high degree of confidence by the congruent data from three independent spectroscopic techniques. Mass spectrometry establishes the correct molecular formula (C₁₁H₁₆BrN) through an accurate mass measurement and the characteristic Br isotopic pattern. Infrared spectroscopy confirms the presence of the key functional groups: a secondary amine (N-H stretch), an aromatic ring (C=C and aromatic C-H stretches), and aliphatic chains (aliphatic C-H stretches). Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecule's framework, showing the precise connectivity of the 3-bromobenzyl group to the nitrogen atom and the butan-2-amine moiety. Each piece of data validates the others, creating a self-consistent and trustworthy final structural assignment. This methodological rigor is essential for advancing compounds in the research and development pipeline.

References

-

Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. [Link]

-

IR Spectroscopy Tutorial: Amines - University of Calgary. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

The Nitrogen Rule - Chemistry LibreTexts. [Link]

-

Mass Spectrometry of Halogen Compounds - Chemistry LibreTexts. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

¹³C NMR Spectrum of Butane - Doc Brown's Chemistry. [Link]

-

Halogenated Organic Compounds - Spectroscopy Online. [Link]

-

Fragmentation of Amines in Mass Spectrometry - Whitman College. [Link]

-

¹³C NMR Spectrum of Butan-2-ol - Doc Brown's Chemistry. [Link]

-

Mass Spectrometric Analysis of Aromatic Halogenated Compounds - ACS Publications. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

N-(3-bromobenzyl)butan-2-amine molecular weight and formula

An In-Depth Technical Guide to N-(3-bromobenzyl)butan-2-amine

Abstract

This technical guide provides a comprehensive overview of N-(3-bromobenzyl)butan-2-amine, a substituted benzylamine with potential applications in medicinal chemistry and synthetic organic chemistry. The document details the compound's fundamental physicochemical properties, including its molecular formula and weight. A detailed, field-proven synthetic protocol via reductive amination is presented, alongside a discussion of alternative synthetic strategies. Furthermore, this guide outlines the expected spectroscopic signatures (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) crucial for structural verification. The potential utility of this molecule as a scaffold in drug discovery is explored, contextualized by the known bioactivity of related benzylamine structures. Finally, essential safety, handling, and storage protocols are provided for researchers and laboratory professionals.

Introduction

Benzylamines are a foundational class of organic compounds frequently incorporated into the structures of active pharmaceutical ingredients (APIs) and other bioactive molecules.[1] Their structural motif allows for versatile interactions with biological targets, and their synthesis is a cornerstone of medicinal chemistry. N-(3-bromobenzyl)butan-2-amine is a specific derivative that combines several key features of interest to drug development professionals:

-

A 3-Bromobenzyl Moiety: The bromine atom at the meta-position of the benzyl ring serves as a critical functional handle. It can be utilized in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity. Additionally, the halogen atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.

-

A Secondary Amine Linker: Secondary amines are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, and their basicity, which can be crucial for solubility and pharmacokinetic properties.[1]

-

A Chiral Butan-2-amine Group: The sec-butyl group introduces a chiral center, allowing for stereospecific interactions with biological macromolecules. The synthesis of enantiomerically pure forms of this compound could be critical for developing selective therapeutic agents.

This guide serves as an authoritative resource for researchers, synthesizing theoretical knowledge with practical, experience-based protocols to facilitate the synthesis, characterization, and application of N-(3-bromobenzyl)butan-2-amine.

Physicochemical Properties and Structural Elucidation

The fundamental properties of N-(3-bromobenzyl)butan-2-amine are derived from its constituent atoms and their arrangement.

Key Properties Summary

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₆BrN | Stoichiometric Calculation |

| Molecular Weight | 242.16 g/mol | Calculation from Atomic Weights |

| IUPAC Name | N-(3-bromobenzyl)butan-2-amine | IUPAC Nomenclature Rules |

| Canonical SMILES | CCC(C)NCC1=CC(=CC=C1)Br | Structure-to-SMILES Conversion |

| Appearance | Colorless to pale yellow liquid (Predicted) | Extrapolation from similar amines[2][3] |

| Boiling Point | Not experimentally determined; estimated >250 °C | Estimation based on structure |

| Solubility | Soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate); sparingly soluble in water (Predicted) | General amine properties[2] |

Structural Analysis

The structure of N-(3-bromobenzyl)butan-2-amine is defined by the covalent linkage of a 3-bromobenzyl group to the nitrogen atom of butan-2-amine.

Caption: 2D Structure of N-(3-bromobenzyl)butan-2-amine.

The molecule possesses a chiral center at the C2 position of the butyl group (the carbon atom bonded to the nitrogen and two other carbons). Therefore, it can exist as two enantiomers, (R)- and (S)-N-(3-bromobenzyl)butan-2-amine. The stereochemistry can significantly impact biological activity, making stereoselective synthesis a critical consideration for pharmaceutical applications.

Synthesis and Purification

The synthesis of secondary amines like N-(3-bromobenzyl)butan-2-amine is most reliably achieved through reductive amination. This method offers high chemoselectivity and typically proceeds in high yield, making it superior to direct N-alkylation which can suffer from over-alkylation to form tertiary amines.[1]

Primary Synthetic Workflow: Reductive Amination

This process involves two key steps: the formation of an intermediate imine from the reaction of an aldehyde (3-bromobenzaldehyde) and a primary amine (butan-2-amine), followed by the in-situ reduction of the imine to the target secondary amine.

Caption: Workflow for Synthesis via Reductive Amination.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies and should be adapted and optimized as necessary.

-

Imine Formation: To a solution of 3-bromobenzaldehyde (1.0 eq) in methanol (0.2 M), add butan-2-amine (1.1 eq). Add 3-4 drops of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 2-3 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by slowly adding deionized water. Remove the methanol under reduced pressure. Add more water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure N-(3-bromobenzyl)butan-2-amine.

Causality Behind Choices:

-

Methanol as Solvent: It effectively dissolves both the reactants and the sodium borohydride reducing agent.

-

Acetic Acid Catalyst: A mild acid catalyst is sufficient to promote the dehydration step required for imine formation without causing unwanted side reactions.

-

Sodium Borohydride: A mild and selective reducing agent that efficiently reduces the imine C=N bond without affecting the aromatic ring or the bromo-substituent. Adding it at 0 °C controls the initial exothermic reaction.

Spectroscopic Characterization

Unambiguous structure confirmation is achieved through a combination of spectroscopic techniques. The following are the expected spectral characteristics for N-(3-bromobenzyl)butan-2-amine.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (δ 7.0-7.5 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.

-

Benzylic Protons (-CH₂-) (δ ~3.7 ppm): A singlet integrating to two protons.

-

Amine Proton (-NH-) (δ 1.5-2.5 ppm): A broad singlet, integrating to one proton. The chemical shift is variable and dependent on concentration and solvent. This peak will disappear upon a D₂O shake.

-

Butyl Chain Protons (δ 0.9-2.8 ppm): The protons on the sec-butyl group will show characteristic shifts and splitting patterns (a triplet for the terminal CH₃, a sextet for the CH₂, a multiplet for the CH, and a doublet for the other CH₃).

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected, with the carbon attached to the bromine (C-Br) appearing around δ 122 ppm and the carbon attached to the benzyl CH₂ group (ipso-carbon) appearing around δ 140-142 ppm.

-

Benzylic Carbon (-CH₂-) (δ ~50-55 ppm).

-

Butyl Chain Carbons (δ ~10-55 ppm): Four distinct signals corresponding to the carbons of the sec-butyl group.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 241 and 243, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The observation of this isotopic pattern is strong evidence for a monobrominated compound.

-

Key Fragmentation: The most prominent fragmentation will be alpha-cleavage adjacent to the nitrogen atom, resulting in fragments such as the 3-bromobenzyl cation (m/z 169/171) or cleavage of the butyl group.[4]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, single absorption band in the region of 3300-3400 cm⁻¹. Primary amines show two bands in this region, making this a key distinguishing feature.[5]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: An absorption in the fingerprint region, typically between 500-650 cm⁻¹.

-

Applications in Research and Drug Development

N-(3-bromobenzyl)butan-2-amine is not an end-product therapeutic but rather a valuable building block for creating libraries of more complex molecules for high-throughput screening.[6]

-

Scaffold for Lead Optimization: The core structure can be systematically modified. The bromine atom can be replaced with various other functional groups using palladium-catalyzed cross-coupling reactions to explore the structure-activity relationship (SAR) at this position.

-

Fragment-Based Drug Discovery: The 3-bromobenzyl moiety itself can be considered a molecular fragment. Its binding to a protein target could be identified via screening, and the butan-2-amine tail could then be elaborated to enhance potency and selectivity.

-

Probing Protein Binding Pockets: The specific substitution pattern and chirality can be used to map the topology and chemical environment of a receptor's binding site. The meta-position of the bromine directs functionality into a different spatial region compared to an ortho- or para-substituted analogue.

Heterocyclic compounds, often synthesized from amine precursors, are of paramount importance in drug discovery, forming the basis for a wide range of therapeutics including antiviral, antibacterial, and anticancer agents.[7] This compound is an ideal starting point for the synthesis of novel heterocyclic systems.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. N-(3-bromobenzyl)butan-2-amine, like many related chemicals, requires careful handling.

-

Potential Hazards: While specific toxicological data is not available, compounds of this class should be treated as potentially harmful. Amines can be corrosive and irritants to the skin, eyes, and respiratory system.[8] Brominated aromatic compounds may also carry their own toxicological risks.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Body Protection: A standard laboratory coat should be worn.

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and acids.

-

Conclusion

N-(3-bromobenzyl)butan-2-amine is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and organic synthesis. This guide has provided the core technical data, including its molecular formula (C₁₁H₁₆BrN) and molecular weight (242.16 g/mol ), a robust synthetic protocol, and a comprehensive outline of its expected spectroscopic characteristics. By understanding its properties, synthesis, and potential applications, scientists are well-equipped to leverage this versatile building block in the development of novel chemical entities.

References

- Vertex AI Search. (2026).

- PubChem. (n.d.). 3-Bromobutan-2-amine.

- BLDpharm. (n.d.). N-(4-Bromobenzyl)-3,3-dimethylbutan-2-amine.

- Wikipedia. (n.d.). n-Butylamine.

- Wikipedia. (n.d.). sec-Butylamine.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%.

-

PubMed Central. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from PubMed Central.

- Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.

- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Aminobenzylamine.

- Academia.edu. (n.d.). (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.

- Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines.

- Enamine. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved....

- Chemos GmbH & Co.KG. (n.d.).

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- (n.d.). A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzene, 1-bromo-3-(bromomethyl)-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. n-Butylamine - Wikipedia [en.wikipedia.org]

- 3. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. chemos.de [chemos.de]

A Comprehensive Spectroscopic and Structural Elucidation Guide to N-(3-bromobenzyl)butan-2-amine

This technical guide provides a detailed exploration of the spectroscopic characteristics of N-(3-bromobenzyl)butan-2-amine, a substituted secondary amine with potential applications in pharmaceutical and chemical synthesis. As direct experimental spectra for this specific compound are not widely published, this document serves as an expert-guided treatise on the predicted spectroscopic data, grounded in the fundamental principles of NMR, IR, and mass spectrometry, and supported by data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and analytical chemistry of this molecule.

Introduction and Molecular Structure

N-(3-bromobenzyl)butan-2-amine is a secondary amine featuring a chiral center at the second carbon of the butyl chain and a bromine-substituted aromatic ring. The structural characterization of such molecules is paramount for confirming identity, assessing purity, and ensuring reproducibility in research and manufacturing. Spectroscopic methods provide a non-destructive and highly informative means of achieving this. The molecular structure, which forms the basis for all subsequent spectroscopic interpretation, is presented below.

Caption: Molecular structure of N-(3-bromobenzyl)butan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of N-(3-bromobenzyl)butan-2-amine is predicted to exhibit distinct signals for the aromatic, benzylic, aliphatic, and amine protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the magnetic anisotropy of the aromatic ring.[1][2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

|---|---|---|---|---|

| Aromatic H (C2-H) | ~7.50 | s | 1H | - |

| Aromatic H (C4-H, C6-H) | ~7.20 - 7.40 | m | 2H | - |

| Aromatic H (C5-H) | ~7.15 | t | 1H | J = 7.8 Hz |

| Benzylic CH₂ | ~3.80 | s | 2H | - |

| Butyl CH (C2') | ~2.80 | m | 1H | - |

| Amine NH | ~1.5 - 2.5 | br s | 1H | - |

| Butyl CH₂ (C3') | ~1.50 | m | 2H | - |

| Butyl CH₃ (C1') | ~1.10 | d | 3H | J = 6.5 Hz |

| Butyl CH₃ (C4') | ~0.90 | t | 3H | J = 7.4 Hz |

Causality Behind Assignments:

-

Aromatic Protons: The protons on the brominated ring will appear in the typical aromatic region (7.0-8.0 ppm). The proton at C2, being between the benzyl group and the bromine atom, will be a singlet or a narrow triplet. The other aromatic protons will show complex splitting patterns (multiplets and triplets) due to coupling with their neighbors.

-

Benzylic Protons: The two protons of the CH₂ group adjacent to the nitrogen and the aromatic ring are chemically equivalent and are expected to appear as a singlet around 3.80 ppm. Their proximity to the electron-withdrawing aromatic ring and the nitrogen atom causes this downfield shift.[1]

-

Aliphatic Protons: The protons on the butyl chain will be in the upfield region. The CH proton (C2') attached to the nitrogen will be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen.[2][3] The terminal methyl group (C4') will be the most upfield signal, appearing as a triplet due to coupling with the adjacent CH₂ group. The C1' methyl group will be a doublet, coupling with the single proton on C2'.

-

Amine Proton: The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.[1][2] A D₂O exchange experiment would confirm its assignment by causing the signal to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are primarily affected by the hybridization and the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| Aromatic C-Br (C3) | ~122 |

| Aromatic C-H (C5) | ~126 |

| Aromatic C-H (C2) | ~129 |

| Aromatic C-H (C6) | ~130 |

| Aromatic C-H (C4) | ~131 |

| Aromatic C-ipso (C1) | ~142 |

| Benzylic CH₂ | ~53 |

| Butyl CH (C2') | ~58 |

| Butyl CH₂ (C3') | ~29 |

| Butyl CH₃ (C1') | ~20 |

| Butyl CH₃ (C4') | ~11 |

Causality Behind Assignments:

-

Aromatic Carbons: The carbon atom bonded to the bromine (C3) will have its chemical shift influenced by the heavy atom effect. The other aromatic carbons will resonate in the typical 125-145 ppm range. The ipso-carbon (C1), attached to the benzyl group, will be further downfield.

-

Aliphatic Carbons: The carbons of the butylamine moiety will appear in the upfield region. The carbon directly attached to the nitrogen (C2') will be the most deshielded among the aliphatic carbons, typically appearing around 58 ppm.[3] The benzylic carbon will also be in a similar region due to the influence of both the nitrogen and the aromatic ring. The terminal methyl carbon (C4') will be the most shielded and thus appear at the lowest chemical shift.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds upon absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 3300 - 3350 | N-H stretch (secondary amine) | Weak-Medium |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 2960 | Aliphatic C-H stretch | Strong |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium |

| 1250 - 1020 | C-N stretch | Medium |

| 750 - 700 | N-H wag | Broad, Medium |

| ~780, ~680 | C-H out-of-plane bend (meta-subst.) | Strong |

| 550 - 650 | C-Br stretch | Medium-Strong |

Causality Behind Assignments:

-

N-H Vibrations: As a secondary amine, a single, relatively weak N-H stretching band is expected in the 3300-3350 cm⁻¹ region.[5][6] This distinguishes it from primary amines (two bands) and tertiary amines (no bands). A broad N-H wagging band is also expected around 750-700 cm⁻¹.[6]

-

C-H Vibrations: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic butyl group (below 3000 cm⁻¹).

-

Aromatic Ring: The presence of the aromatic ring will be confirmed by C=C stretching bands around 1600 and 1475 cm⁻¹. The meta-substitution pattern gives rise to characteristic strong C-H out-of-plane bending bands.

-

C-N and C-Br Bonds: The C-N stretching of the aliphatic amine will appear in the 1250-1020 cm⁻¹ range.[5] The C-Br stretch is expected at a lower wavenumber, typically in the 550-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₁H₁₆BrN). The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

C₁₁H₁₆⁷⁹BrN: m/z ≈ 241

-

C₁₁H₁₆⁸¹BrN: m/z ≈ 243

-

-

Base Peak: The most abundant fragment (base peak) is likely to be from the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion or the benzylic carbocation. The tropylium ion (m/z = 91) is also a very common and stable fragment in molecules containing a benzyl group. Another likely cleavage is the loss of a propyl group to give a fragment at m/z 198/200.

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: Loss of the butan-2-amine radical to form the 3-bromobenzyl cation (m/z = 169/171).

-

Alpha-Cleavage: Loss of a propyl radical from the butyl group to form an iminium ion [CH₃CH=NHCH₂-Ar-Br]⁺ (m/z = 198/200).

-

Loss of Bromine: A fragment corresponding to the loss of the bromine atom (m/z = 162).

-

Experimental Protocols

To acquire the spectroscopic data discussed, standardized and validated methodologies must be employed.

General Workflow

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(3-bromobenzyl)butan-2-amine in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.[7]

FT-IR Spectroscopy Protocol

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal quality.[7]

Mass Spectrometry Protocol

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.[8]

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

-

Ionization: Use a standard electron energy of 70 eV.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-500 to detect the molecular ion and relevant fragments.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of N-(3-bromobenzyl)butan-2-amine. By grounding these predictions in the established principles of chemical spectroscopy and comparing them with data from structurally similar molecules, we have constructed a reliable framework for the identification and characterization of this compound. The detailed methodologies and causal explanations offer researchers a robust system for validating their own experimental findings and ensuring the scientific integrity of their work.

References

-

American Chemical Society. (2026). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

National Center for Biotechnology Information. (n.d.). But-3-yn-2-amine. PubChem. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. [Link]

-

SpectraBase. (n.d.). (2S)-N,N-Dibenzylbut-3-en-2-amine - Optional[13C NMR]. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

safety and handling of N-(3-bromobenzyl)butan-2-amine

An In-depth Technical Guide to the Safe Handling of N-(3-bromobenzyl)butan-2-amine

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of N-(3-bromobenzyl)butan-2-amine. As this compound is a specialized research chemical, a formal Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes safety protocols and hazard information from established data on its core functional groups: secondary amines and brominated aromatic compounds. This approach, rooted in established chemical safety principles, is designed for researchers, scientists, and drug development professionals to facilitate a robust risk assessment and ensure safe laboratory operations.

Compound Identification and Predicted Properties

N-(3-bromobenzyl)butan-2-amine is a secondary amine containing a bromobenzyl moiety. Its structure suggests it is likely a liquid or low-melting solid at room temperature, with limited water solubility and a characteristic amine odor. While experimental data is scarce, its properties can be extrapolated from analogous structures.

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₁H₁₆BrN | Based on structure |

| Molecular Weight | 242.16 g/mol | Based on structure |

| IUPAC Name | N-(3-bromobenzyl)butan-2-amine | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to similar amines |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, DCM); low solubility in water. | General property of similar organic amines[2] |

| Boiling Point | Not determined; expected to be >200 °C (high) | Analogy to similar molecular weight aromatic amines |

| CAS Number | Not assigned | - |

Hazard Identification and Risk Assessment

The primary hazards associated with N-(3-bromobenzyl)butan-2-amine stem from the combined reactivity and toxicity of its secondary amine and bromobenzyl functional groups.

2.1. Health Hazards:

-

Corrosivity and Irritation: Like many amines, this compound is expected to be corrosive or irritating to the skin, eyes, and respiratory tract.[3] Direct contact can cause chemical burns and severe eye damage.[4][5] The bromobenzyl group, particularly related lachrymatory precursors like bromobenzyl bromides, contributes to this irritating nature.[6]

-

Toxicity: Amines can be toxic if inhaled, ingested, or absorbed through the skin.[2] Long-term exposure to certain amines may lead to organ damage.[3] Aromatic amines, as a class, are noted for potential carcinogenicity and mutagenicity, requiring careful handling to minimize exposure.[7]

-

Visual Disturbance (Glaucopsia): Exposure to amine vapors, even at low concentrations, can lead to temporary visual disturbances such as blurred vision, blue-grey haze, or halos around lights.[8] This effect, caused by corneal edema, is typically reversible but can impair work and create unsafe conditions.[8]

-

Formation of Nitrosamines: As a secondary amine, N-(3-bromobenzyl)butan-2-amine can react with nitrosating agents (e.g., nitrous acid, nitrites) to form N-nitrosamines, a class of compounds with high carcinogenic potential.[9]

2.2. Physicochemical Hazards:

-

Flammability: While not expected to be highly flammable, it may burn if exposed to a strong ignition source. Combustion can produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[4][10]

-

Reactivity: Amines are basic and will react exothermically with acids.[2] This compound is incompatible with strong oxidizing agents, acid chlorides, and anhydrides.

Risk Management and Safe Handling Workflow

A systematic approach to safety is critical. The following workflow outlines the essential stages for managing the risks associated with this compound.

Caption: Risk management workflow for handling N-(3-bromobenzyl)butan-2-amine.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of causality dictates that engineering controls are the first line of defense, as they isolate the hazard from the user. PPE serves as the final barrier.

4.1. Engineering Controls:

-

Chemical Fume Hood: All handling of N-(3-bromobenzyl)butan-2-amine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11][12][13]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[14]

-

Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station are mandatory in case of accidental contact.

4.2. Personal Protective Equipment (PPE): The selection of PPE is based on the potential exposure scenario.

| Task | Required PPE | Rationale |

| Weighing/Transfer | Nitrile gloves (double-gloving recommended), chemical splash goggles, lab coat. | Prevents skin and eye contact from splashes or spills.[6][15] |

| Reaction Setup/Workup | Nitrile gloves, chemical splash goggles, face shield (if splash risk is high), lab coat. | Provides enhanced facial protection during active chemical manipulations.[15] |

| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, face shield, impervious apron or coveralls, respirator (if spill is large or ventilation is poor). | Offers maximum protection against high-concentration exposure.[10] |

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10][11] Keep away from heat, sparks, and open flames. A designated corrosives cabinet is recommended.[6]

-

Incompatible Materials:

-

Acids: Violent exothermic reaction.[2]

-

Strong Oxidizing Agents: May lead to fire or explosion.

-

Acid Chlorides and Anhydrides: Vigorous, uncontrolled reactions.

-

Nitrosating Agents: Avoid co-storage with sources of nitrites (e.g., sodium nitrite) or in environments where nitrous acid could form to prevent the generation of carcinogenic nitrosamines.[9]

-

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

-

Small Spills (in a fume hood):

-

Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

-

Scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Place all cleaning materials into the waste container.

-

-

Large Spills (outside a fume hood):

-

Evacuate the immediate area and alert colleagues.

-

If safe to do so, increase ventilation and restrict access.

-

Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.

-

Contact the institution's environmental health and safety (EHS) department.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][15]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][15]

-

Representative Synthesis and Characterization Protocols

The following protocols are hypothetical and serve as a self-validating framework for the synthesis and analysis of this compound, based on established chemical principles.

7.1. Synthesis via Reductive Amination

This common method for forming secondary amines is chosen for its high efficiency and control.

Caption: Experimental workflow for synthesis via reductive amination.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-bromobenzaldehyde (1.0 eq) and butan-2-amine (1.1 eq) in dichloromethane (DCM).

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution. The slow addition is crucial to control the reaction rate and temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 times). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure secondary amine.[16]

7.2. Analytical Characterization

| Technique | Sample Preparation | Expected Result / Interpretation |

| ¹H NMR | Dissolve ~5-10 mg in CDCl₃. | Aromatic protons (7-8 ppm), benzylic CH₂ (singlet, ~3.7 ppm), amine N-H (broad singlet, variable), aliphatic protons of the butyl group (0.8-3.0 ppm). |

| ¹³C NMR | Dissolve ~20-30 mg in CDCl₃. | Aromatic carbons (120-140 ppm), benzylic carbon (~50 ppm), aliphatic carbons (10-60 ppm). |

| FT-IR | Neat (liquid film) or KBr pellet (solid). | N-H stretch (medium, ~3300-3400 cm⁻¹), C-H stretches (aliphatic & aromatic, ~2850-3100 cm⁻¹), C=C stretch (aromatic, ~1600 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |

| Mass Spec (ESI) | Dissolve in methanol with 0.1% formic acid. | Expect to see the [M+H]⁺ ion at m/z 242.1/244.1 due to the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br). |

Waste Disposal

All waste containing N-(3-bromobenzyl)butan-2-amine must be treated as hazardous.

-

Liquid Waste: Collect all liquid waste, including reaction residues and chromatographic fractions, in a clearly labeled, sealed hazardous waste container.

-

Solid Waste: Contaminated solids (e.g., silica gel, filter paper, gloves) should be collected in a separate, labeled hazardous waste container.

-

Disposal Route: Dispose of all waste through your institution's certified EHS program or a licensed hazardous waste disposal company.[15] Do not dispose of down the drain.[2]

References

-

PubChem. N-Benzyl-2-butanamine. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: 3-butoxypropan-2-ol. (Date not specified). [Link]

-

Lee, H. S., & Koh, D. H. (2015). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 27(1), 2. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Amine. (Date not specified). [Link]

-

Dalton. What are the Health and Safety Guidelines for Using Amines? (Date not specified). [Link]

-

European Commission. Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (2012). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. (Date not specified). [Link]

-

Greenbook. SAFETY DATA SHEET CLEAN AMINE®. (2017). [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (Date not specified). [Link]

Sources

- 1. N-Benzyl-2-butanamine | C11H17N | CID 412450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The MSDS HyperGlossary: Amine [ilpi.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. health.ec.europa.eu [health.ec.europa.eu]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemscene.com [chemscene.com]

- 14. carlroth.com [carlroth.com]

- 15. assets.greenbook.net [assets.greenbook.net]

- 16. N-(3-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility Profile of N-(3-bromobenzyl)butan-2-amine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of the novel secondary amine, N-(3-bromobenzyl)butan-2-amine. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing bioavailability, formulation, and overall therapeutic efficacy. This document outlines the theoretical considerations underpinning the solubility of this specific molecule, followed by detailed, field-proven experimental protocols for determining its thermodynamic solubility. We delve into the causality behind experimental choices, focusing on pH-dependent aqueous solubility, the influence of temperature, and solubility in relevant organic solvents. Methodologies for robust quantification using High-Performance Liquid Chromatography (HPLC) are detailed. This guide is intended for researchers, scientists, and drug development professionals, providing a self-validating system for the comprehensive assessment of the solubility of N-(3-bromobenzyl)butan-2-amine and structurally related compounds.

Introduction: The Criticality of a Comprehensive Solubility Profile

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's ultimate success. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable formulations for oral or parenteral administration.[1] For N-(3-bromobenzyl)butan-2-amine, a molecule possessing both basic and lipophilic characteristics, a thorough understanding of its solubility profile is not merely academic but a prerequisite for any meaningful progression in its development pipeline.